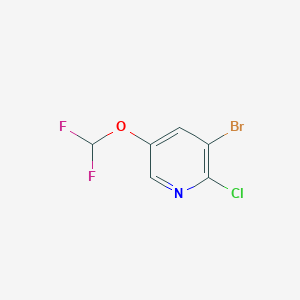

3-bromo-2-chloro-5-(difluoromethoxy)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-chloro-5-(difluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2NO/c7-4-1-3(12-6(9)10)2-11-5(4)8/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNVLQXBSPDMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130115-90-1 | |

| Record name | 3-bromo-2-chloro-5-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-bromo-2-chloro-5-(difluoromethoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the halogenation of a pyridine derivative, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

3-bromo-2-chloro-5-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-2-chloro-5-(difluoromethoxy)pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the presence of the difluoromethoxy, bromine, and chlorine groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Electronic Influence :

- The difluoromethoxy group (-OCF₂H) in the target compound is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more polar than methoxy (-OCH₃) . This impacts reactivity in aromatic substitution reactions.

- Halogen Positioning : Bromine at position 3 (vs. 2 in other isomers) alters steric and electronic environments, affecting cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) .

Physical Properties

- Boiling Points : The difluoromethoxy derivative (boiling point ~194°C for 5-bromo-2-(difluoromethoxy)pyridine ) generally has lower volatility compared to methoxy analogs but higher than trifluoromethylated compounds.

- Lipophilicity : LogP values are influenced by substituents: -CF₃ > -OCF₂H > -Cl > -OCH₃, affecting membrane permeability in bioactive molecules.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The trifluoromethyl analog (CAS 71701-92-3) is critical in synthesizing AcrAB-TolC efflux pump inhibitors, highlighting the role of fluorine in target binding .

- Agrochemical Potential: The difluoromethoxy group’s balance of electronegativity and solubility makes the target compound a candidate for herbicide development .

- Regioselective Functionalization : Positional isomers (e.g., 2-bromo-3-chloro-5-CF₃ pyridine) demonstrate divergent reactivity, underscoring the importance of substitution patterns in synthetic design .

Biological Activity

3-Bromo-2-chloro-5-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 130115-90-1, is characterized by the presence of bromine, chlorine, and difluoromethoxy groups, which contribute to its unique chemical properties and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is . The structural representation includes a pyridine ring substituted at the 3-position with bromine, at the 2-position with chlorine, and at the 5-position with a difluoromethoxy group.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClF₂N |

| Molecular Weight | 227.45 g/mol |

| CAS Number | 130115-90-1 |

Synthesis

The synthesis of this compound typically involves halogenation reactions and the introduction of the difluoromethoxy group through nucleophilic substitution methods. The use of reagents such as difluoromethyl ether derivatives is common in these synthetic routes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens enhances its lipophilicity and bioavailability, making it a suitable candidate for drug development.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that halogenated pyridines can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures were tested against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines, showing IC50 values in the micromolar range, indicating moderate potency.

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases. A structural analysis revealed that it could bind effectively to the ATP-binding site of kinases, which is critical for their activity in signaling pathways related to cancer progression.

Comparative Analysis

A comparative analysis of similar compounds reveals that the presence of difluoromethoxy significantly influences biological activity:

| Compound | IC50 (µM) against HCT116 | Mechanism of Action |

|---|---|---|

| This compound | 7.76 | Kinase inhibition |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 9.50 | Antimicrobial activity |

| 3-Bromo-4-fluoro-pyridine | 10.20 | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-bromo-2-chloro-5-(difluoromethoxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and functional group introduction on a pyridine scaffold. For example, chemoselective substitution reactions using palladium catalysts (e.g., Pd2dba3 with Xantphos as a ligand) can selectively target bromine or chlorine substituents . Optimization includes testing solvent systems (e.g., toluene or DMF), temperature gradients (80–120°C), and stoichiometric ratios of reagents. Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating high-purity product.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm substituent positions and purity.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, especially to resolve ambiguities in halogen or difluoromethoxy group orientations .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom is typically more reactive than chlorine in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed amination selectively replaces bromine with amines under mild conditions (e.g., Cs2CO3 as base, 100°C) . Chlorine may remain inert unless harsher conditions (e.g., CuI/ligands) are applied.

Advanced Research Questions

Q. How can chemoselectivity be controlled during nucleophilic substitution reactions involving competing halogen sites?

- Methodological Answer : Chemoselectivity depends on reaction mechanics:

- Catalytic Systems : Pd catalysts favor bromide substitution, while neat conditions (no catalyst) may shift reactivity to chlorinated positions due to steric/electronic effects .

- Computational Insights : DFT calculations can predict activation barriers for substitution at Br vs. Cl sites, guiding solvent/catalyst selection.

Q. What strategies are effective for studying the structure-activity relationships (SAR) of analogs of this compound?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with varying substituents (e.g., replacing difluoromethoxy with trifluoromethyl or methoxy groups) .

- Biological Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition) to correlate substituent effects with activity.

- Data Table Example :

| Compound | Substituent Modifications | Bioactivity (IC50) |

|---|---|---|

| Parent Compound | None | 10 µM |

| 3-Bromo-2-Cl-5-CF3-Pyridine | CF3 instead of OCF2H | 2.5 µM |

This approach identifies critical functional groups for activity .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate local electron density maps. The difluoromethoxy group is electron-withdrawing, directing EAS to electron-rich positions (e.g., para to halogens).

- Docking Studies : Simulate interactions with catalytic pockets to prioritize synthetic targets.

Q. What crystallographic challenges arise when resolving structures with heavy atoms (Br, Cl) and flexible groups (difluoromethoxy)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.